molecular formula C13H9FO5 B14257548 Fluoro[(naphthalen-2-yl)oxy]propanedioic acid CAS No. 220099-12-7

Fluoro[(naphthalen-2-yl)oxy]propanedioic acid

Cat. No.: B14257548
CAS No.: 220099-12-7
M. Wt: 264.20 g/mol
InChI Key: YSBZYACIASFPPF-UHFFFAOYSA-N
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Description

Fluoro[(naphthalen-2-yl)oxy]propanedioic acid is a chemical compound that belongs to the class of organic compounds known as naphthalenes. These compounds contain a naphthalene moiety, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings. The presence of a fluoro group and a propanedioic acid moiety makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fluoro[(naphthalen-2-yl)oxy]propanedioic acid typically involves the reaction of naphthalene derivatives with fluoroalkylating agents under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Fluoro[(naphthalen-2-yl)oxy]propanedioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydroquinones.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce hydroquinones. Substitution reactions can result in a variety of functionalized naphthalene derivatives.

Scientific Research Applications

Fluoro[(naphthalen-2-yl)oxy]propanedioic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Fluoro[(naphthalen-2-yl)oxy]propanedioic acid involves its interaction with specific molecular targets and pathways. The compound’s fluoro group and naphthalene moiety allow it to participate in various chemical interactions, including hydrogen bonding, π-π stacking, and electrostatic interactions. These interactions enable the compound to bind to specific proteins, enzymes, or receptors, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene: A simple polycyclic aromatic hydrocarbon with similar structural features.

    Naphthoquinone: An oxidized derivative of naphthalene with potential biological activity.

    Fluoronaphthalene: A naphthalene derivative with a fluoro group, similar to Fluoro[(naphthalen-2-yl)oxy]propanedioic acid.

Uniqueness

This compound is unique due to the presence of both a fluoro group and a propanedioic acid moiety. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in scientific research and industry .

Properties

CAS No.

220099-12-7

Molecular Formula

C13H9FO5

Molecular Weight

264.20 g/mol

IUPAC Name

2-fluoro-2-naphthalen-2-yloxypropanedioic acid

InChI

InChI=1S/C13H9FO5/c14-13(11(15)16,12(17)18)19-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,15,16)(H,17,18)

InChI Key

YSBZYACIASFPPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC(C(=O)O)(C(=O)O)F

Origin of Product

United States

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